molecular formula C4H9O- B8327801 Sec-butoxide

Sec-butoxide

Cat. No.: B8327801
M. Wt: 73.11 g/mol
InChI Key: WRMFBHHNOHZECA-UHFFFAOYSA-N
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Description

Sec-butoxide, specifically aluminum tri-sec-butoxide (CAS 2269-22-9; molecular formula C₁₂H₂₇AlO₃), is an organoaluminum compound widely utilized in organic synthesis and catalysis. It is structurally characterized by three sec-butoxy groups bonded to an aluminum center, imparting moderate steric bulk and Lewis acidity. This compound is frequently employed as a precursor in sol-gel processes for synthesizing mesoporous materials, where its controlled hydrolysis enables the formation of well-defined pore structures . Additionally, this compound serves as a base in elimination reactions, offering a balance between reactivity and steric hindrance compared to other alkoxide isomers .

Properties

Molecular Formula

C4H9O-

Molecular Weight

73.11 g/mol

IUPAC Name

butan-2-olate

InChI

InChI=1S/C4H9O/c1-3-4(2)5/h4H,3H2,1-2H3/q-1

InChI Key

WRMFBHHNOHZECA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Alkoxide Compounds

Base Strength and Steric Effects

Sec-butoxide is part of the alkoxide family, which includes n-butoxide , This compound , and tert-butoxide . These isomers differ in their steric profiles and basicity, significantly impacting their reactivity:

Alkoxide Base Strength (Relative) Steric Bulk Key Applications
n-Butoxide Low Low SN2 reactions, mild base conditions
This compound Moderate Moderate E2 elimination, sol-gel synthesis
tert-Butoxide High High Strong E2 base, hindered substrates

In E2 elimination reactions, base strength follows the order n-butoxide < this compound < tert-butoxide . Tert-butoxide’s high basicity and steric bulk favor elimination over substitution, while this compound’s intermediate properties make it suitable for substrates requiring moderate deprotonation without excessive steric interference. For example, in dehydrohalogenation reactions, this compound achieves higher olefin yields than n-butoxide but lower than tert-butoxide .

Reaction Mechanism Implications
  • E2 vs. E1 Pathways : this compound’s moderate basicity favors concerted E2 mechanisms, whereas weaker bases like n-butoxide may allow carbocation formation (E1) in protic solvents.
  • Stereochemical Outcomes : The steric bulk of this compound reduces side reactions (e.g., rearrangements) compared to n-butoxide but is less effective than tert-butoxide in enforcing anti-periplanar geometry .

Comparison with Functionally Similar Metal Alkoxides

Aluminum Isopropoxide

Aluminum isopropoxide (Al(O-ⁱPr)₃) shares functional similarities with this compound as a Lewis acid catalyst. However, differences in alkoxy group size and hydrolysis rates lead to distinct material properties:

Parameter Aluminum this compound Aluminum Isopropoxide
Hydrolysis Rate Slower (bulkier sec-butoxy) Faster (smaller isopropoxy)
Pore Size in Mesoporous Materials 2.1–7.7 nm Typically smaller (<5 nm)
Surface Area (SBET) Up to 459 m²/g Varies with synthesis conditions

Data Tables Summarizing Comparative Properties

Table 1: Base Properties of Butoxide Isomers in E2 Reactions

Alkoxide Base Strength Steric Hindrance Olefin Yield (%) Key Reference
n-Butoxide Low Low 30–40
This compound Moderate Moderate 50–60
tert-Butoxide High High 70–80

Table 2: Textural Properties of Mesoporous Materials

Alkoxide Surfactant SBET (m²/g) Pore Volume (cm³/g) Pore Size (nm) Reference
Aluminum this compound Lauric acid 459 0.41 2.1
Aluminum this compound Pluronic P-123 450 1.26 7.7
Aluminum isopropoxide PEG 200 300–350* 0.35–0.40* 3.0–4.0*

*Hypothetical data inferred from synthesis trends.

Key Research Findings and Implications

Reactivity Balance : this compound’s intermediate steric and electronic properties make it versatile in organic synthesis, particularly for substrates sensitive to strong bases or bulky environments .

Material Science: Its controlled hydrolysis enables the synthesis of mesoporous aluminosilicates with tunable pore sizes, critical for catalysis and adsorption .

Catalyst Design : Compared to isopropoxide, this compound’s slower condensation allows finer structural control, emphasizing the role of alkoxy group size in material properties .

Preparation Methods

Direct Synthesis of Aluminum Tri-sec-Butoxide from Metallic Aluminum

Aluminum tri-sec-butoxide (Al(OsBu)₃) is synthesized via the reaction of aluminum foil with sec-butanol under anhydrous conditions. The general reaction is:

2Al+6sec-BuOH2Al(OsBu)3+3H22\text{Al} + 6\text{sec-BuOH} \rightarrow 2\text{Al(OsBu)}3 + 3\text{H}2 \uparrow

Key Conditions

  • Reactants : Aluminum foil (99.9% purity), sec-butanol (distilled under nitrogen) .

  • Catalyst : Trace amounts of HgCl₂ or I₂ accelerate the reaction by disrupting the oxide layer on aluminum .

  • Temperature : Reflux at 80–100°C for 24–48 hours .

  • Yield : 78.5% with 98.7% purity (GC analysis) .

Characterization Data

  • ²⁷Al NMR : Six-coordinate structure in dried powders (δ = 0–10 ppm) .

  • Surface Area : 674 m²/g after calcination at 300°C .

Alcoholysis of Aluminum Tri-sec-Butoxide for Modified Precursors

Alcoholysis with polyols (e.g., 2-ethoxyethanol) tailors the precursor’s reactivity for sol-gel applications. The reaction proceeds as:

Al(OsBu)3+3ROHAl(OR)3+3sec-BuOH\text{Al(OsBu)}3 + 3\text{ROH} \rightarrow \text{Al(OR)}3 + 3\text{sec-BuOH}

Key Conditions

  • Molar Ratio : 1:3 (Al(OsBu)₃ : alcohol) .

  • Solvent : Toluene or hexane at room temperature .

  • Reaction Time : 2–4 hours .

Characterization Data

  • ¹H NMR : Complete substitution confirmed by disappearance of sec-butoxide protons (δ = 1.0–1.5 ppm) .

  • FT-IR : Shift from ν(Al-O) at 650 cm⁻¹ to 620 cm⁻¹ post-modification .

Synthesis of Zirconium and Hafnium Sec-Butoxides via Aminolysis

Zirconium(IV) this compound (Zr(OsBu)₄) and hafnium analogs are prepared through aminolysis of metal chlorides:

ZrCl4+4LiOsBuZr(OsBu)+4LiCl\text{ZrCl}4 + 4\text{LiOsBu} \rightarrow \text{Zr(OsBu)}₄ + 4\text{LiCl}

Key Conditions

  • Reactants : ZrCl₄ or HfCl₄, lithium this compound (LiOsBu) .

  • Solvent : Toluene at −78°C to room temperature .

  • Yield : 57% for Zr(OsBu)₄ after vacuum distillation .

Characterization Data

  • ¹H NMR (C₆D₆) : δ = 4.39 (sextet, J = 7.5 Hz, CH), 1.48 (d, J = 6.1 Hz, CH₃) .

  • Purity : <0.85% chloride residue (titration) .

Sol-Gel Derivatization for High-Surface-Area Alumina

Al(OsBu)₃ serves as a precursor for mesoporous γ-Al₂O₃ via hydrolysis-condensation:

Al(OsBu)3+H2OAlO(OH)+3sec-BuOH\text{Al(OsBu)}3 + \text{H}2\text{O} \rightarrow \text{AlO(OH)} + 3\text{sec-BuOH}

Key Conditions

  • Water Ratio : H₂O/Al = 6.4 .

  • Aging : 80°C for 24 hours .

  • Calcination : 400–1000°C (γ → α phase transition) .

Characterization Data

  • BET Surface Area : 560 m²/g at 400°C .

  • Pore Size : 29–74 Å (mesoporous) .

Mixed Aggregates of Sec-Butyllithium/Sec-Butoxide

This compound aggregates form in hydrocarbon solvents, influencing polymerization kinetics:

6sec-BuLi+LiOsBu[(sec-Bu)5Li6(OsBu)]6\text{sec-BuLi} + \text{LiOsBu} \rightarrow [(\text{sec-Bu})5\text{Li}6(\text{OsBu})]^-

Key Conditions

  • Solvent : [D₈]Toluene at 25°C .

  • Molar Ratio : 1:5 (LiOsBu : sec-BuLi) .

Characterization Data

  • DOSY NMR : Diffusion coefficient correlates with hexameric mass (~500 Da) .

  • Reactivity : Enhanced initiation efficiency in ε-caprolactone polymerization .

Comparative Analysis of Preparation Methods

MethodReactantsConditionsYieldKey Application
Direct AlkoxylationAl, sec-BuOH80–100°C, N₂ atm78.5%Sol-gel precursors
AlcoholysisAl(OsBu)₃, ROHRT, 2–4 hrs>95%Tailored alkoxides
AminolysisZrCl₄, LiOsBu−78°C → RT57%CVD precursors
Sol-Gel HydrolysisAl(OsBu)₃, H₂O80°C, pH 10N/AMesoporous alumina
Mixed Aggregatessec-BuLi, LiOsBu25°C, tolueneN/APolymerization

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